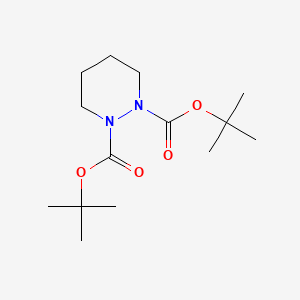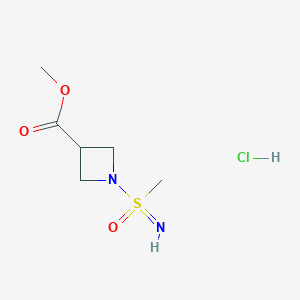![molecular formula C18H20BrN3O3 B2945027 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methoxyphenyl)ethanone CAS No. 2380181-16-6](/img/structure/B2945027.png)
1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methoxyphenyl)ethanone is a chemical compound that belongs to the class of ketone derivatives. It is commonly referred to as BPOPE and has gained significant attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
The mechanism of action of BPOPE is not fully understood, but it has been suggested to inhibit the activity of certain enzymes and proteins. It has been reported to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in cell cycle regulation. BPOPE has also been shown to inhibit the activity of the hepatitis C virus (HCV) NS5B polymerase, making it a potential antiviral drug candidate.
Biochemical and Physiological Effects:
BPOPE has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. BPOPE has also been shown to inhibit the replication of HCV in vitro. In addition, BPOPE has been reported to have antimicrobial activity against certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
BPOPE has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain. BPOPE has also been shown to have potent activity against certain enzymes and proteins, making it a potential drug candidate. However, BPOPE also has some limitations. It has been reported to have low solubility in water, which can limit its use in certain experiments. In addition, the mechanism of action of BPOPE is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the research on BPOPE. One potential direction is to further investigate its anticancer activity and its mechanism of action. Another potential direction is to explore its potential as an antiviral drug candidate. In addition, further research is needed to understand the limitations of BPOPE and to develop more effective analogs. Overall, BPOPE has significant potential for various scientific research applications, and further research is needed to fully understand its potential.
Synthesis Methods
BPOPE can be synthesized using a multi-step process that involves the reaction of 5-bromopyrimidine-2-carboxylic acid with piperidine and 4-methoxybenzaldehyde. The resulting product is then subjected to a series of purification steps to obtain pure BPOPE. The synthesis method of BPOPE has been well-established and has been reported in several scientific publications.
Scientific Research Applications
BPOPE has been widely used in scientific research due to its potential applications in various fields. It has been reported to have anticancer, antiviral, and antimicrobial activities. BPOPE has also been shown to inhibit the activity of certain enzymes and proteins, making it a potential drug candidate for various diseases.
properties
IUPAC Name |
1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O3/c1-24-15-4-2-13(3-5-15)10-17(23)22-8-6-16(7-9-22)25-18-20-11-14(19)12-21-18/h2-5,11-12,16H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCPAGKNKXUQAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


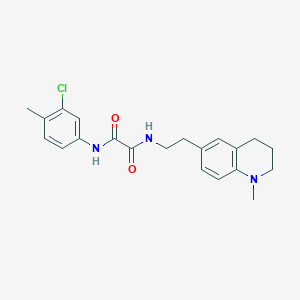
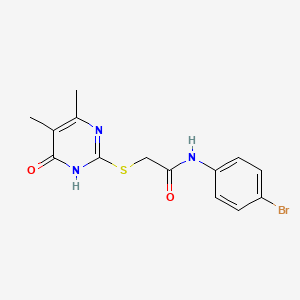
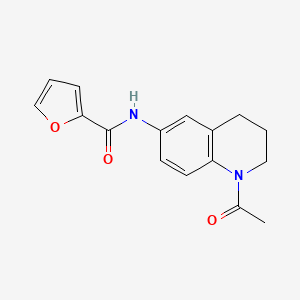

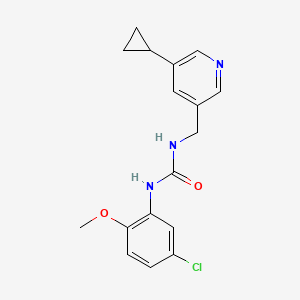
![2-((2-oxo-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2944953.png)

![methyl 1-thiophen-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2944955.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B2944957.png)
![2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol](/img/structure/B2944960.png)
